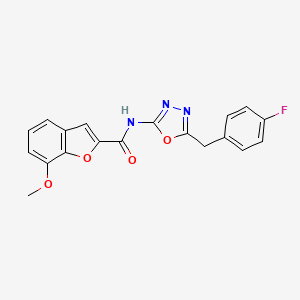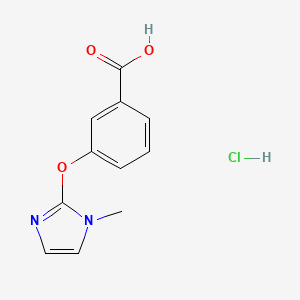![molecular formula C12H16N2O3S2 B2955852 8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351619-13-0](/img/structure/B2955852.png)
8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[45]decane is a complex organic compound featuring a unique spirocyclic structure
作用機序
Target of Action
The primary target of 8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is the hydrogen-potassium ATPase . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid in the stomach. By inhibiting this enzyme, the compound can effectively reduce the production of stomach acid .
Mode of Action
8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane acts as a potassium-competitive acid blocker . It inhibits acid secretion by competitively blocking the availability of potassium to the hydrogen-potassium ATPase . This results in a decrease in the production of gastric acid, which can help in the treatment of conditions like gastric ulcers and gastroesophageal reflux disease .
Biochemical Pathways
The compound’s action primarily affects the gastric acid secretion pathway . By inhibiting the hydrogen-potassium ATPase, it disrupts the final step of acid production in the stomach. This leads to a decrease in gastric acidity, which can have downstream effects on the digestion and absorption of food, as well as on the gut microbiota .
Pharmacokinetics
8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is acid stable and is rapidly absorbed whether fasting or fed, reaching peak concentration (Cmax) by 1.5–2.0 hours . It dissociates slowly from its target, with a half-life of approximately 7.7 hours . Its high pKa (>9) promotes accumulation in the canalicular space of parietal cells, where it competitively inhibits active and resting proton pumps . The compound also inhibits CYP2B6 and CYP3A4/5, which extends the metabolism of coadministered drugs such as clarithromycin .
Result of Action
The primary result of the compound’s action is a reduction in gastric acid production . This can lead to the healing of gastric and duodenal ulcers, prevention of reflux esophagitis relapse, and secondary prevention of low-dose aspirin or nonsteroidal anti-inflammatory drug-induced gastric mucosal damage . It can also be used for first and second-line Helicobacter pylori eradication therapy .
Action Environment
The action, efficacy, and stability of 8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can be influenced by various environmental factors. For instance, interindividual variability in effect exists related to dose, sex, age, and CYP2C19 . No dosage adjustments are recommended for renal or liver disease . The compound is also more potent and longer acting than traditional proton pump inhibitors, overcoming many of their perceived weaknesses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multiple steps. One common method starts with the preparation of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid using phosphorus pentachloride . This intermediate is then reacted with a suitable spirocyclic precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce byproducts. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process .
化学反応の分析
Types of Reactions
8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
科学的研究の応用
8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of advanced materials with specific properties.
類似化合物との比較
Similar Compounds
Similar compounds include other spirocyclic molecules such as 8-oxa-2-azaspiro[4.5]decane and various pyridine-3-sulfonyl derivatives .
Uniqueness
What sets 8-(pyridine-3-sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane apart is its unique combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications .
特性
IUPAC Name |
8-pyridin-3-ylsulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c15-19(16,11-2-1-5-13-10-11)14-6-3-12(4-7-14)17-8-9-18-12/h1-2,5,10H,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSGBTGUOJVPDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione](/img/structure/B2955769.png)

![3-[(3-fluorophenyl)amino]-1-(2-hydroxyethyl)-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2955771.png)
![2-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2955772.png)


![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![N-(2-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2955777.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2955779.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2955788.png)
![1-(2-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2955790.png)

![6-Isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2955792.png)
